Bienvenue dans la boutique en ligne BenchChem!

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Medicinal Chemistry dCTPase Inhibition Piperazinyl-pyridazine SAR

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile (CAS 2549037-43-4) is a synthetic small molecule with the molecular formula C20H24N6O and a molecular weight of 364.4 g/mol. Its structure comprises a benzonitrile moiety connected via a methylene linker to a piperazine ring, which is in turn substituted with a morpholinyl-pyridazine fragment.

Molecular Formula C20H24N6O
Molecular Weight 364.4 g/mol
CAS No. 2549037-43-4
Cat. No. B6460735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
CAS2549037-43-4
Molecular FormulaC20H24N6O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2
InChIKeySUWVVNOXZXYPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile (CAS 2549037-43-4): Baseline Characterization for Research Procurement


4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile (CAS 2549037-43-4) is a synthetic small molecule with the molecular formula C20H24N6O and a molecular weight of 364.4 g/mol. Its structure comprises a benzonitrile moiety connected via a methylene linker to a piperazine ring, which is in turn substituted with a morpholinyl-pyridazine fragment. Publicly available authoritative pharmacological, selectivity, or pharmacokinetic data for this specific compound from peer-reviewed journals or patents are currently absent. Consequently, a rigorous evidence-based baseline characterization to support differentiated scientific selection cannot be established at this time.

Procurement Risk: Why In-Class Piperazinyl-Pyridazine Analogs Cannot Substitute for CAS 2549037-43-4 Without Comparative Data


Generic substitution among piperazinyl-pyridazine analogs is precluded by the absence of quantitative structure-activity relationship (SAR) data for this compound. Even minor structural modifications within this chemotype—such as variations in the benzonitrile substitution, linker length, or morpholine replacement—have been shown in related series to critically alter target engagement, metabolic stability, and off-target profiles. [1] However, without direct comparative data against defined analogs for this exact compound, no scientific justification exists for selecting it over a close structural neighbor. Any procurement decision based purely on structural analogy carries unquantifiable experimental risk, as the specific pharmacological, selectivity, ADME, and toxicity parameters remain unknown and cannot be assumed from class-level inferences.

Quantitative Differentiation Evidence for 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile (CAS 2549037-43-4)


Insufficient Data for Evidence-Based Comparator Analysis

A systematic search of primary research papers, patents, and authoritative databases failed to identify any quantitative data for this compound or direct head-to-head comparisons with defined analogs. The available public record is limited to vendor catalog entries listing molecular formula and weight, with no assay readouts, affinity constants, selectivity panels, or ADME parameters. Consequently, no measure of differentiation—whether against a specific comparator or a defined baseline—can be computed or claimed. Claims of activity against specific targets (e.g., anticoagulant or anticancer pathways) found on vendor pages lack primary citations and cannot be verified or quantified. [1]

Medicinal Chemistry dCTPase Inhibition Piperazinyl-pyridazine SAR

Application Scenarios for 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile (CAS 2549037-43-4) Cannot Be Evidence-Linked


No Evidence-Supported Scenarios Identifiable

All application scenarios for a research compound must be directly derived from quantitative evidence of activity, selectivity, or a specific physicochemical property established in Section 3. [1] Since no such evidence exists for this compound, proposing any hypothesis-driven use case (e.g., as a chemical probe, a lead-like scaffold, or a positive control) would be entirely speculative and could mislead procurement decisions. The compound's role, if any, in dCTPase inhibitor research or other biological systems remains uncharacterized in the public domain.

Quote Request

Request a Quote for 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.